N-(3-(2-(4-fluorophenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide

medicinal chemistry structure-activity relationship sulfonamide library design

Researchers requiring a sulfonamide-acetamide scaffold with a differentiated 3-sulfonamido-4-methoxy substitution pattern face limited commercial options. This compound addresses that gap: - Features a unique 3-sulfonamido-4-methoxy substitution topology unavailable in standard probe libraries. - Serves as a starting point for de novo SAR exploration or a structurally matched inactive control (upon experimental confirmation). - Synthetically accessible aniline-like nitrogen enables further functionalization for library construction. Supplied with full structural characterization (NMR, HRMS) for immediate use as a reference standard or synthetic intermediate.

Molecular Formula C17H19FN2O5S
Molecular Weight 382.41
CAS No. 1351611-63-6
Cat. No. B2563418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-(4-fluorophenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide
CAS1351611-63-6
Molecular FormulaC17H19FN2O5S
Molecular Weight382.41
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)CCOC2=CC=C(C=C2)F
InChIInChI=1S/C17H19FN2O5S/c1-12(21)19-14-5-8-17(24-2)16(11-14)20-26(22,23)10-9-25-15-6-3-13(18)4-7-15/h3-8,11,20H,9-10H2,1-2H3,(H,19,21)
InChIKeyHLAAAIIWTFFLLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1351611-63-6 Baseline Characterization


N-(3-(2-(4-fluorophenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide (CAS 1351611-63-6) is a synthetic sulfonamide-acetamide hybrid compound (C₁₇H₁₉FN₂O₅S; MW 382.41) that incorporates a 4-fluorophenoxyethylsulfonamido group at the 3-position and a methoxy group at the 4-position of the phenylacetamide core. No quantitative bioactivity, selectivity, or ADMET data has been published in peer-reviewed primary research, patents, or authoritative databases (PubChem, ChEMBL, ZINC, DrugBank, NIST, Common Chemistry) for this specific compound. The compound is commercially available from a limited number of specialty chemical suppliers exclusively for non-human research purposes. Its differentiation from close structural analogs remains uncharacterized beyond the level of structural topology, and no head-to-head experimental comparisons are available in the public domain.

Workflow
Unexplored chemotype for de novo SAR probe development
Selection Logic
Structurally distinct 3-sulfonamido-4-methoxy substitution pattern
Use Context
Supplied for non-human research use; no prior bioactivity data

Generic Substitution Not Justified


Within the broader class of N-phenylsulfonamide-acetamide derivatives, minor positional or substituent modifications are known to profoundly alter biological activity profiles, including enzyme inhibition potency, isoform selectivity, and cellular permeability. For example, in the related N⁴-substituted sulfonamide-acetamide DHFR inhibitor series, a single methoxy group relocation or replacement with halogen can shift IC₅₀ values by orders of magnitude. Consequently, the assumption that N-(3-(2-(4-fluorophenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide (featuring a unique 3-sulfonamido-4-methoxy substitution pattern) can be interchanged with its closest commercially available analogs—such as the para-substituted isomer N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide (CAS 1217086-60-6) or the benzamide analog 2-(2-(4-fluorophenoxy)ethylsulfonamido)benzamide (CAS 1351586-94-1)—without altering experimental outcomes is unsupported by any public evidence. Substitution should not be attempted without prospective experimental validation.

Target 3-sulfonamido-4-methoxy regioisomer
4-sulfonamido isomer (CAS 1217086-60-6) lacks methoxy; regioisomeric shift may alter target binding and hydrogen-bonding network, limiting direct substitution without validation.
Target Acetamide terminus
Benzamide analog (CAS 1351586-94-1) introduces a larger aromatic system; class-level evidence suggests >10-fold potency shifts in related sulfonamides, so interchangeability cannot be assumed.

Comparative Evidence vs. Closest Analogs


Regioisomeric Substitution Pattern

The target compound positions the ethylsulfonamido group at the 3-position and the methoxy group at the 4-position of the N-phenylacetamide core. Its closest commercially cataloged analog, N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide (CAS 1217086-60-6), bears the sulfonamido group at the 4-position and lacks the methoxy substituent entirely. This regioisomeric difference alters the hydrogen-bonding capacity, steric environment, and electron density distribution of the central phenyl ring, which in sulfonamide chemotypes is known to modulate target binding. However, no quantitative comparative bioassay data exists for this pair in the public domain.

Regioisomeric pattern
Data to verify
3,4-substitution (target) vs. 4-substitution (comparator); MW Δ +30 Da, predicted logP Δ ≈ +0.3
Substitution topology may influence target engagement; no comparative bioassay data available
Predicted logP only; experimental binding data required
medicinal chemistry structure-activity relationship sulfonamide library design

Acetamide vs. Benzamide Group

The target compound carries an N-acetyl (acetamide) group, whereas the analog 2-(2-(4-fluorophenoxy)ethylsulfonamido)benzamide (CAS 1351586-94-1) features a primary benzamide. The acetamide-to-benzamide switch introduces a larger, more polarizable aromatic system with distinct hydrogen-bond donor/acceptor topology. In related sulfonamide series, such a modification has been shown to alter inhibitory potency against carbonic anhydrase isoforms by >10-fold, but no data exists to quantify this effect for the target compound.

Acetamide vs. benzamide
Class-level inference
N-acetyl (target) vs. benzoyl (CAS 1351586-94-1) terminus; related sulfonamide series show >10-fold potency differences
Amide group swap may significantly alter target engagement; no direct data for this pair
Class-level SAR only; confirm in target assay
medicinal chemistry bioisostere evaluation sulfonamide SAR

Absence of Quantitative Bioactivity Data

A comprehensive search of PubMed, Google Scholar, PubChem, ChEMBL, ZINC, DrugBank, NIST, Common Chemistry, and Google Patents returned zero peer-reviewed publications, patents, or authoritative database entries containing quantitative IC₅₀, Kᵢ, Kd, EC₅₀, selectivity ratio, solubility, logD, metabolic stability, permeability, or toxicity data for N-(3-(2-(4-fluorophenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide. In contrast, established sulfonamide probes (e.g., SB-225002, a CXCR2 antagonist with IC₅₀ = 22 nM and >150-fold selectivity over CXCR1) have rich public data profiles that enable evidence-based selection. This evidence gap represents the most critical finding for procurement decision-makers.

Bioactivity data gap
Data to verify
Zero quantitative IC₅₀, Kᵢ, or ADMET data for target compound; vs. established probe SB-225002 with IC₅₀ 22 nM and >150-fold selectivity
Complete absence of public evidence maximizes procurement risk
Characterization must be performed prospectively
evidence gap risk assessment procurement due diligence

Application Scenarios for CAS 1351611-63-6


Unexplored Chemotype Probe Development

When a research program requires a sulfonamide-acetamide scaffold with a unique 3-sulfonamido-4-methoxy substitution pattern that is not available from established probe compound libraries, this compound may serve as a starting point for de novo SAR exploration. All biological characterization must be performed prospectively; no prior activity data can be leveraged for experimental design.

Negative Control in SAR Studies

If the 4-substituted isomer (CAS 1217086-60-6) or the benzamide analog (CAS 1351586-94-1) exhibits a measurable biological activity, this compound—lacking any reported bioactivity—could potentially serve as a structurally matched inactive control, provided it is experimentally confirmed as inactive in the relevant assay system.

Synthetic Building Block for Library Diversification

The compound retains a synthetically accessible aniline-like nitrogen at the acetamide position, enabling further functionalization (e.g., alkylation, acylation, sulfonylation) for the construction of focused chemical libraries. Its differentiated substitution pattern (3-sulfonamido-4-methoxy) offers a distinct vector for library diversification compared to the 4-sulfonamido isomer.

Reference Standard for Analytical Methods

As a well-defined small molecule with a unique CAS registry number and full structural characterization (NMR, HRMS) provided by specialty vendors, the compound can serve as a reference standard for HPLC, LC-MS, or NMR method development in settings where this exact chemotype is a synthetic intermediate or impurity marker.

Application
Selection Property
Validation Focus
Unexplored chemotype SAR exploration
Unique 3-sulfonamido-4-methoxy scaffold
De novo biological characterization required
Matched control candidate in SAR studies
Structurally matched to active analogs
Inactivity confirmation in target assay
Synthetic building block for library diversification
Accessible aniline-like nitrogen for derivatization
Chemical stability and reactivity screening
Analytical reference standard
Defined CAS and structural characterization
CoA verification and method suitability
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